molecular formula C7H2BrF2N B1527084 3-Bromo-2,6-difluorobenzonitrile CAS No. 1250444-23-5

3-Bromo-2,6-difluorobenzonitrile

Cat. No.: B1527084
CAS No.: 1250444-23-5
M. Wt: 218 g/mol
InChI Key: IORVOBJVFPHSKR-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzonitrile is a chemical compound with the CAS Number: 1250444-23-5 . It has a molecular weight of 218 and a molecular formula of C7H2BrF2N .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H2BrF2N . This indicates that the compound consists of 7 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 nitrogen atom.


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 209.6±35.0 °C at 760 mmHg . The compound is in a solid, semi-solid, liquid, or lump physical form . It has a flash point of 80.5±25.9 °C .

Scientific Research Applications

Herbicide Resistance and Detoxification

Research on compounds structurally related to 3-Bromo-2,6-difluorobenzonitrile, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has shown promising applications in developing herbicide resistance. The introduction of a bacterial gene encoding a nitrilase capable of detoxifying bromoxynil into tobacco plants has been demonstrated to confer resistance to the herbicide. This genetic modification allows for the breakdown of bromoxynil into a less harmful metabolite, illustrating a novel approach to managing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).

Synthesis and Chemical Transformation

The synthesis of compounds closely related to this compound has been explored for various chemical transformations. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the halodeboronation of aryl boronic acids, a method that could be adapted for the synthesis of this compound. Such synthetic routes offer scalable and efficient pathways for producing halogenated nitriles, which are valuable intermediates in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Safety and Hazards

The safety information for 3-Bromo-2,6-difluorobenzonitrile includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-difluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interactions between this compound and these enzymes typically involve binding to the active site, leading to changes in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These effects are often dose-dependent, with a threshold beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate its excretion . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects by interacting with local enzymes and proteins.

Properties

IUPAC Name

3-bromo-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORVOBJVFPHSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-23-5
Record name 3-Bromo-2,6-difluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of compound 2,6-difluorobenzonitrile (5 g, 36 mmol) in concentrated sulfuric acid (25 mL) was added with NBS (7 g, 39.6 mmol) at 0° C. and stirred at ambient temperature for 2 days. Ice was added to the reaction solution. The mixture was extracted with EtOAc. The organic layer was washed with water, saturated NaHCO3 solution, brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with fast column chromatograph to give compound 3-bromo-2,6-difluorobenzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.78˜7.83 (m, 1H), 6.98˜7.03 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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